(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.: 20994-74-5
VCID: VC0555224
InChI: InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H/t11-;/m0./s1
SMILES: C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br
Molecular Formula: C12H15BrN2O4
Molecular Weight: 331.17

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide

CAS No.: 20994-74-5

Cat. No.: VC0555224

Molecular Formula: C12H15BrN2O4

Molecular Weight: 331.17

* For research use only. Not for human or veterinary use.

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide - 20994-74-5

Specification

CAS No. 20994-74-5
Molecular Formula C12H15BrN2O4
Molecular Weight 331.17
IUPAC Name (4-nitrophenyl)methyl (2S)-pyrrolidine-2-carboxylate;hydrobromide
Standard InChI InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H/t11-;/m0./s1
Standard InChI Key YAFHEZQVGMAJLX-MERQFXBCSA-N
SMILES C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br
Canonical SMILES C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br

Introduction

Chemical Properties and Structure

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is characterized by its specific molecular structure that confers unique chemical properties. With a molecular formula of C12H15BrN2O4 and a molecular weight of 331.17 g/mol, this compound contains several functional groups that define its reactivity and applications.

The IUPAC name of the compound is (4-nitrophenyl)methyl (2S)-pyrrolidine-2-carboxylate;hydrobromide. Its structural components include a pyrrolidine ring with an S-configuration at C-2, a carboxylate group esterified with a p-nitrobenzyl group, and a hydrobromide salt form of the secondary amine in the pyrrolidine ring. The nitro group on the benzyl portion provides electron-withdrawing properties that influence the reactivity of the ester linkage.

Physical and Spectroscopic Properties

The physical appearance of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is typically described as a crystalline solid. Its spectroscopic properties, including NMR, IR, and mass spectrometry profiles, are consistent with its structural features. The compound's chiral nature makes it optically active, with specific rotation values that can be measured using polarimetry.

Table 1 provides a comprehensive overview of the key chemical and physical properties of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide:

PropertyValue
CAS Number20994-74-5
Molecular FormulaC12H15BrN2O4
Molecular Weight331.17 g/mol
IUPAC Name(4-nitrophenyl)methyl (2S)-pyrrolidine-2-carboxylate;hydrobromide
Standard InChIInChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H/t11-;/m0./s1
Standard InChIKeyYAFHEZQVGMAJLX-MERQFXBCSA-N
SMILESC1CC(NC1)C(=O)OCC2=CC=C(C=C2)N+[O-].Br
Physical StateCrystalline solid
UseResearch only, not for human or veterinary use

Structural Characteristics and Reactivity

The (S)-configuration at the C-2 position of the pyrrolidine ring is a critical feature that determines the compound's stereochemical properties and its applications in asymmetric synthesis. The p-nitrobenzyl ester group serves dual purposes: protection of the carboxylic acid functionality and activation for specific reactions due to the electron-withdrawing effect of the nitro group.

The hydrobromide salt form affects the compound's solubility profile, typically enhancing water solubility compared to the free base form, which is an important consideration for reaction conditions and formulation development. The protonated nitrogen in the pyrrolidine ring can participate in acid-base reactions and hydrogen bonding interactions, influencing the compound's behavior in various chemical environments.

These structural features collectively contribute to the compound's reactivity profile, making it suitable for various chemical transformations and applications in pharmaceutical research. The electron-withdrawing nature of the nitro group activates the benzyl position for certain nucleophilic reactions, while the protected carboxylic acid functionality can be selectively deprotected under specific conditions.

Synthesis and Reaction Conditions

The synthesis of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide involves several key steps, often optimized in industrial settings using continuous flow reactors and automated systems to enhance yield and purity. While specific synthesis protocols vary, these methods typically involve careful control over reaction parameters like temperature, pressure, and solvent choice.

Synthetic Pathways

One common synthetic route begins with L-hydroxyproline (CAS No. 51-35-4), which undergoes protection reactions to yield the desired compound . The synthesis typically involves the reaction of L-hydroxyproline with p-nitrobenzyl chloroformate in the presence of sodium hydroxide, followed by acidification and isolation of the product.

  • L-Hydroxyproline is dissolved in aqueous sodium hydroxide solution (2N) and cooled to 0-5°C.

  • A solution of p-nitrobenzyl chloroformate in methylene chloride is added dropwise to the cooled solution.

  • The reaction mixture is stirred at the same temperature for approximately 1 hour.

  • The methylene chloride phase is separated, and the aqueous phase is washed with methylene chloride.

  • The aqueous phase is then acidified with concentrated sulfuric acid at 0-5°C.

  • The resulting crystalline precipitate is collected by filtration, washed with water, and dried to obtain trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxyl-L-proline.

  • Further reactions may be performed to convert this intermediate to the target compound, (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide .

This synthetic approach has been reported to achieve yields of approximately 93%, demonstrating its efficiency for producing the desired compound .

Optimized Reaction Conditions

Various optimizations have been reported for the synthesis of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide and its precursors. These optimizations focus on reaction parameters such as temperature, solvent selection, pH control, and reaction time to enhance yield and purity.

Table 2 summarizes different reaction conditions reported for the synthesis of key intermediates in the pathway to (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide:

YieldReaction ConditionsProcess Details
93%Sodium hydroxide (2N), methylene chloride, 0-5°C, 1hL-Hydroxyproline reacted with p-nitrobenzyl chloroformate in basic conditions, followed by acidification with sulfuric acid
92.6%Sodium hydroxide, dichloromethane, water, 0-5°C, 3hSimilar approach with extended reaction time, followed by extraction and recrystallization with ethanol
80%Sodium hydroxide (0.5M), toluene, 0-20°C, 2h, inert atmosphereSchlenk technique employed, with toluene extraction and pH adjustment using HCl
High yieldSodium hydroxide, dichloromethane, water, 0-5°CMethanol added during acidification with sulfuric acid
31.95 kgSodium hydroxide, dichloromethane, water, 0-5°C, 5hIndustrial-scale synthesis with temperature control and concentrated sulfuric acid for pH adjustment

These varied conditions demonstrate the flexibility in synthetic approaches while maintaining the fundamental reaction pathway. The choice of specific conditions may depend on factors such as scale, available equipment, desired purity, and downstream processing requirements.

Modern Synthetic Approaches

Recent advances in synthetic methodology have introduced continuous flow reactors and automated systems for the synthesis of compounds like (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide. These modern approaches offer advantages such as enhanced control over reaction parameters, improved heat and mass transfer, reduced reaction times, increased reproducibility, and potential for scaled production with consistent quality.

The development of these advanced synthetic methods has contributed significantly to the availability and quality of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide for research purposes. These methodologies are particularly valuable for producing complex chiral compounds with high stereochemical purity, which is essential for applications in pharmaceutical research and development.

Chemical Reactions and Derivatives

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide can undergo various chemical reactions, demonstrating its versatility as a synthetic intermediate. Understanding these reactions is crucial for leveraging the compound's potential in developing new chemical entities and therapeutic agents.

Key Reaction Pathways

Several reaction pathways have been identified for (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide, including:

  • Oxidation Reactions: The compound can undergo oxidation to yield nitroso derivatives, which can be valuable intermediates for further transformations.

  • Ester Hydrolysis: The p-nitrobenzyl ester group can be cleaved under appropriate conditions to reveal the free carboxylic acid functionality.

  • Salt Form Conversion: The hydrobromide salt can be converted to the free base or other salt forms to modify solubility and reactivity profiles.

  • Coupling Reactions: The compound can participate in various coupling reactions, particularly through the nitrogen of the pyrrolidine ring when in the free base form.

  • Reduction Reactions: The nitro group can be reduced to an amino group, opening pathways for additional functionalization.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for generating diverse derivatives with modified properties and functions.

Structural Modifications and Derivative Compounds

Applications in Medicinal Chemistry

The compound's structural components allow it to interact with biological targets, influencing biochemical pathways relevant to neurological disorders and other medical conditions. Its role as a building block in medicinal chemistry is crucial for developing new therapeutic agents with specific pharmacological properties.

Role in Drug Development

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide serves as an important building block in pharmaceutical research, contributing to the development of compounds with potential therapeutic applications. Key applications in drug development include:

  • Synthesis of peptidomimetics and peptide-based therapeutics

  • Development of enzyme inhibitors targeting specific biochemical pathways

  • Creation of receptor modulators for neurological applications

  • Design of compounds with improved blood-brain barrier penetration

  • Formulation of targeted delivery systems with specific stereochemical requirements

The chiral nature of the compound makes it particularly valuable for developing stereoselective drugs, where the spatial arrangement of functional groups is critical for biological activity and target selectivity. This stereochemical precision is often essential for achieving desired therapeutic effects while minimizing off-target interactions.

Biological Activity Studies

While specific biological activities of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide itself may be limited due to its role primarily as a synthetic intermediate, derivatives and compounds synthesized using this intermediate have shown various biological effects. These activities may include neurological pathway modulation, enzyme inhibition, receptor binding, anti-inflammatory effects, and metabolic pathway intervention.

The understanding of structure-activity relationships helps guide the design of more potent and selective compounds based on the (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide scaffold or utilizing it as a key intermediate in synthetic pathways. By systematically modifying the structural elements of compounds derived from this intermediate, researchers can optimize biological activity profiles for specific therapeutic targets.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies involving compounds derived from (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide provide valuable insights into the relationship between molecular structure and biological activity. These studies typically examine variations in stereochemistry at key positions, nature and position of substituents, conformational flexibility, hydrogen bonding capacity, and lipophilicity and other physicochemical properties.

Such investigations help optimize lead compounds for desired pharmacological profiles, including potency, selectivity, and reduced side effects. By understanding how specific structural modifications affect biological activity, researchers can design more effective therapeutic agents with improved safety profiles and pharmacokinetic properties.

Comparison with Related Compounds

Comparing (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide with structurally related compounds provides insights into its unique properties and applications. This comparative analysis helps position the compound within the broader context of pyrrolidine derivatives and protected amino acids.

Structural Analogues

Several structural analogues of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide exist, differing in aspects such as protecting group identity, salt form, stereochemistry, ring substituents, and functional group modifications. Table 3 presents a comparison of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide with selected related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPrimary Applications
(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromideC12H15BrN2O4331.17Reference compoundSynthetic intermediate, pharmaceutical research
L-HydroxyprolineC5H9NO3131.13Precursor, hydroxyl group, free acidAmino acid, collagen synthesis, nutritional studies
Trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxyl-L-prolineVariesVariesSynthetic intermediatePrecursor in multistep synthesis
(S)-Pyrrolidine-2-carboxylic acidC5H9NO2~115Unprotected, free acidAmino acid, metabolic studies

This comparison highlights the structural features that distinguish (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide from related compounds and contribute to its specific applications in organic synthesis and medicinal chemistry.

Physicochemical Property Comparison

The physicochemical properties of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide differ from those of related compounds, influencing aspects such as solubility, stability, and reactivity. These differences are important considerations for selecting appropriate compounds for specific applications.

Key physicochemical properties for comparison include solubility in various solvents, acid-base behavior, stability under different conditions, reactivity patterns, and spectroscopic characteristics. Understanding these comparative properties helps researchers select the most appropriate compound for their specific synthetic or biological investigation needs.

Application Domain Differences

Different structural analogues of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide may be preferred for specific application domains based on their unique properties. Some compounds may be better suited for peptide synthesis, asymmetric catalysis, prodrug development, biochemical studies, or pharmaceutical formulation.

The selection of a particular compound from this family depends on factors such as synthetic accessibility, stability requirements, functional group compatibility, and intended application purpose. By understanding the relationship between structural features and application requirements, researchers can make informed decisions about which compound to use for specific research objectives.

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